Vanillylmandelic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Vanillylmandelic acid is a natural product found in Homo sapiens, Pogostemon cablin, and Phaseolus vulgaris with data available.
Vanillylmandelic Acid is an aromatic ether that is a product of catecholamine metabolism. Vanillylmandelic acid may be a used as marker for tumors that secrete catecholamines, such as neuroblastoma or pheochromocytoma.
A 3-O-methyl ether of 3,4-dihydroxymandelic acid. It is an end-stage metabolite of CATECHOLAMINES; EPINEPHRINE; and NOREPINEPHRINE.
Vanillylmandelic acid
CAS No.: 55-10-7
Cat. No.: VC21339307
Molecular Formula: C9H10O5
Molecular Weight: 198.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 55-10-7 |
---|---|
Molecular Formula | C9H10O5 |
Molecular Weight | 198.17 g/mol |
IUPAC Name | 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
Standard InChI | InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) |
Standard InChI Key | CGQCWMIAEPEHNQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Appearance | Solid powder |
Chemical Structure and Properties
Vanillylmandelic acid, also known as 4-hydroxy-3-methoxymandelic acid, is an organic compound belonging to the class of methoxyphenols. Its chemical formula is C9H10O5 with a molecular weight of 198.1727 g/mol . The IUPAC name for VMA is 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid, and it presents as a white to off-white powder in its pure form .
The physical properties of VMA include:
Property | Value |
---|---|
Molecular Formula | C9H10O5 |
Average Molecular Weight | 198.1727 g/mol |
Appearance | White powder |
Melting Point | 133°C (271°F; 406 K) |
Solubility | Easily soluble in acetone and water; slightly soluble in ether and acetonitrile; poorly soluble in benzene |
Sensitive to | Light |
Recommended Storage | 2-8°C |
From a structural perspective, VMA contains a benzene ring with hydroxyl and methoxy substituents, along with a side chain containing carboxylic acid and hydroxyl groups. This structure enables its biological activity and its use as an intermediate in synthetic pathways .
Biochemical Pathways and Metabolism
Vanillylmandelic acid represents the final metabolite in the catecholamine degradation pathway, which includes epinephrine and norepinephrine . These catecholamines are produced in the adrenal medulla and serve as critical neurotransmitters and hormones involved in the stress response.
The biochemical pathway leading to VMA production involves several steps:
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Epinephrine and norepinephrine undergo metabolism to their respective metanephrines
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These metanephrines are further metabolized to 3-methoxy-4-hydroxyphenylglycolaldehyde
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The aldehyde is then oxidized to vanillylmandelic acid through the action of aldehyde dehydrogenase enzymes
Several enzymes are involved in this cascade, including:
Enzyme | Role in VMA Metabolism |
---|---|
Catechol O-methyltransferase | Converts 3,4-dihydroxymandelic acid to VMA |
Aldehyde dehydrogenase (ALDH3A1) | Oxidizes 3-methoxy-4-hydroxyphenylglycolaldehyde to VMA |
Aldehyde dehydrogenase family 1 member A3 | Alternative enzyme for oxidizing the aldehyde intermediate |
Aldehyde dehydrogenase family 3 members B1/B2 | Additional enzymes involved in the final oxidation step |
The metabolic fate of catecholamines is partitioned, with dopamine primarily metabolizing to homovanillic acid (HVA), while norepinephrine and epinephrine follow the pathway to VMA .
Analytical Methods for VMA Detection
Several analytical methods have been developed for the detection and quantification of VMA in biological specimens, particularly urine. The most common methods include:
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A rapid and sensitive method for VMA detection involves LC-MS/MS analysis. This approach allows for direct analysis without extensive sample preparation, using multiple-reaction monitoring mode with specific transitions at m/z 197.0→137.0 for VMA and 200.0→140.0 for the deuterated internal standard . This method demonstrates:
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Linearity from 1.0 to 250.0 μM with CVs ≤3.12%
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Lowest limit of quantification (LLOQ) of 0.125 μmol/L
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Lower limit of detection (LOD) of 0.025 μmol/L
Column Chromatography
Traditional methods include column chromatography, which while less sensitive than newer technologies, remains in use in some clinical settings .
Voltammetric Methods
Recent advances include voltammetric detection using urea-derivative-modified graphite electrodes. This approach allows detection of VMA and HVA at concentrations as low as 1.99 × 10^-5 M with recovery rates of 110-115% .
Clinical Significance
Diagnostic Applications
VMA serves as a critical biomarker for several pathological conditions:
Neuroblastoma
As the most common extracranial solid tumor in childhood, neuroblastomas frequently present with elevated urinary VMA. Studies have demonstrated VMA's high diagnostic value with:
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91% sensitivity
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94.4% specificity
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97.8% positive predictive value
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85% negative predictive value at cutoff levels of 7mg/ml of creatinine
Pheochromocytoma
VMA testing is fundamental in diagnosing pheochromocytoma, a catecholamine-secreting tumor of the adrenal gland. Elevated levels are typically several-fold higher than the upper reference limit in affected patients .
Hypertension
Recent research has identified VMA as a potential biomarker for hypertension. Studies using explainable artificial intelligence have ranked VMA as a top metabolite (importance score 1.00) associated with stage 1 hypertension. Statistical analysis showed significant differences in VMA levels between hypertensive patients (mean 1.198 ± 0.36) and controls (mean 0.97 ± 0.31) with a t-statistic of 7.09 and p-value < 0.00000001 .
Reference Ranges
VMA excretion varies by age and is typically measured in 24-hour urine collections:
Age Group | Reference Range |
---|---|
Adult/elderly | < 6.8 mg/24 hr or < 35 μmol/24 hr |
Adolescent | 1-5 mg/24 hr |
Child | 1-3 mg/24 hr |
Infant | < 2 mg/24 hr |
Newborn | < 1 mg/24 hr |
For random urine samples, the VMA/creatinine ratio is used, particularly in pediatric populations, with values typically ranging from 0.0 to 10.0 .
Chemical Synthesis
Vanillylmandelic acid has commercial significance as an intermediate in the production of artificial vanilla flavorings. The most efficient synthetic pathway for producing DL-VMA involves:
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Slow addition of ice-cold, aqueous glyoxylic acid to an ice-cold alkaline solution of guaiacol
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Efficient mechanical stirring during the condensation reaction
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Acidification with concentrated hydrochloric acid
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Extraction and purification steps
This one-step condensation procedure yields VMA in 68-75% yield, a significant improvement over earlier methods that achieved only 28% yield. The product presents as almost colorless crystals with a melting point of 128-130°C .
Interfering Factors and Considerations
Several factors can affect VMA measurements and should be considered in clinical interpretation:
Interfering Factor | Effect on VMA Levels |
---|---|
Extreme anxiety or stress | Slight to moderate increase |
Essential hypertension | Moderate increase |
Intense physical exercise | Temporary elevation |
Certain medications | Variable effects |
Generalized anxiety disorder | Significant elevation (mean 15.39 ± 1.59 mg/day vs. 7.16 ± 0.63 mg/day in controls) |
These factors highlight the importance of proper patient preparation and consideration of the clinical context when interpreting VMA results .
Recent Research Developments
Metabolomics Profiling
Advanced metabolomics techniques have positioned VMA as a critical biomarker in various conditions. In a recent study examining metabolic signatures in a Qatari population, VMA emerged as the top metabolite marker for hypertension with an importance score of 1.00, followed by N-stearoyl-sphingosine (0.68) and other metabolites .
Analytical Innovations
The development of voltammetric detection methods using urea-derivative-modified graphite electrodes represents an advancement in VMA detection technology. This method allows simultaneous detection of VMA and HVA with improved sensitivity, which could enhance diagnostic capabilities in clinical settings .
Clinical Applications Beyond Oncology
While traditionally associated with neuroendocrine tumors, recent research has expanded VMA's clinical utility to other areas:
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Anxiety disorders: Studies show significantly higher VMA levels in patients with generalized anxiety disorder (15.39 ± 1.59 mg/day) compared to healthy controls (7.16 ± 0.63 mg/day), p=0.001
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Metabolic disorders: VMA has been linked to tyrosinemia type I and other inborn errors of metabolism
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Colorectal cancer: Emerging associations between altered VMA metabolism and colorectal neoplasia
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